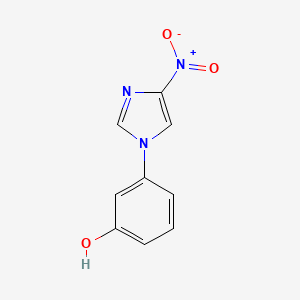

3-(4-Nitroimidazol-1-yl)phenol

Description

Historical Context of Imidazole (B134444) Chemistry in Research

The journey of imidazole chemistry began in 1858 when German chemist Heinrich Debus first synthesized the parent imidazole ring from glyoxal (B1671930) and formaldehyde (B43269) in ammonia. mdpi.comwikipedia.orgtsijournals.com Initially named "glyoxaline," this simple five-membered aromatic heterocycle, containing two nitrogen atoms, quickly garnered significant interest. mdpi.comtsijournals.com Despite the low yields of this initial synthesis, it remains a viable method for creating C-substituted imidazoles. mdpi.com The name "imidazole" was later coined in 1887 by Arthur Rudolf Hantzsch. wikipedia.org

The imidazole ring is not merely a synthetic curiosity; it is a fundamental component of many vital biological molecules. wikipedia.orgijrar.org Its most prominent natural occurrence is in the amino acid histidine, a crucial residue in numerous proteins and enzymes like hemoglobin, where it participates in metal cofactor binding and intracellular buffering. wikipedia.orgresearchgate.net The discovery of the imidazole core within such essential biological structures spurred extensive research into its derivatives. nih.govresearchgate.net This exploration has led to the development of a vast array of compounds with a wide spectrum of pharmacological activities, cementing the imidazole scaffold as a "privileged structure" in medicinal chemistry. mdpi.comresearchgate.net

Significance of Nitroimidazole Moiety in Chemical Biology and Material Science Research

The introduction of a nitro group (NO₂) to the imidazole ring creates a nitroimidazole moiety, a feature of immense interest in chemical biology, particularly in oncology. nih.govresearchgate.net The significance of nitroimidazoles stems from their selective activity under hypoxic conditions—environments with low oxygen concentration. nih.govnih.govnih.gov Hypoxia is a characteristic feature of many solid tumors, arising from rapid cancer cell proliferation that outpaces the development of an adequate blood supply. nih.gov This low-oxygen environment makes cancer cells resistant to conventional therapies like radiation and certain chemotherapies. nih.gov

Nitroimidazoles act as hypoxia-selective agents through a process of bioreductive activation. nih.govnih.gov In well-oxygenated cells, the nitroimidazole radical anion, formed by enzymatic one-electron reduction, is rapidly re-oxidized back to the parent compound by molecular oxygen, rendering it inactive. nih.gov However, in the absence of sufficient oxygen, this radical anion can undergo further reduction to form highly reactive nitroso and hydroxylamine (B1172632) intermediates. nih.govnih.gov These reactive species can covalently bind to cellular macromolecules like proteins, leading to cytotoxicity. nih.govsigmaaldrich.com This selective entrapment and activation in hypoxic cells underpins their application as:

Hypoxia-selective cytotoxins: To directly kill cancer cells in the resistant hypoxic regions of a tumor. nih.govresearchgate.net

Hypoxia imaging agents: When labeled with a positron-emitting isotope (e.g., ¹⁸F), compounds like ¹⁸F-Fluoromisonidazole (¹⁸F-FMISO) accumulate in hypoxic areas, allowing for non-invasive visualization of tumor hypoxia via Positron Emission Tomography (PET). mdpi.com

This unique mechanism has also sparked interest in material science, where hypoxia-responsive polymers incorporating nitroimidazole units are being developed for targeted drug delivery systems that release their payload specifically within the tumor microenvironment. acs.org

Overview of Phenolic Compounds in Chemical and Biological Research

Phenolic compounds are a large and diverse class of chemical substances characterized by the presence of a hydroxyl (-OH) group directly attached to an aromatic hydrocarbon ring. youtube.comijhmr.com Ubiquitous in nature, particularly in plants, they range from simple molecules like phenol (B47542) itself to complex polymers like tannins. youtube.comnih.gov

In chemical and biological research, phenolic compounds are valued for several key properties:

Antioxidant Activity: Phenols are potent radical scavengers. The hydroxyl group can donate a hydrogen atom to neutralize free radicals, and the resulting phenoxy radical is stabilized by resonance within the aromatic ring. nih.govnih.gov This antioxidant capacity is a cornerstone of their potential health benefits. ijhmr.comnih.gov The number and position of hydroxyl groups on the ring significantly influence the compound's antioxidant potential. frontiersin.orgresearchgate.net

Chemical Building Blocks: The phenolic hydroxyl group is a versatile functional handle in organic synthesis, allowing for a wide range of chemical modifications. Phenols are precursors for the synthesis of polymers, pharmaceuticals, and other high-value chemicals. nih.gov

Biological Activity: Beyond their antioxidant effects, phenolic compounds exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. youtube.comijhmr.comresearchgate.net

Their well-documented biological activities and synthetic versatility make them attractive moieties to incorporate into the design of new therapeutic agents. nih.govijhmr.com

Rationale for Investigating 3-(4-Nitroimidazol-1-yl)phenol as a Research Target

The investigation of this compound is driven by a rational drug design strategy that aims to create a hypoxia-activated prodrug. This compound synergistically combines the distinct functionalities of the nitroimidazole and phenolic moieties.

The core rationale is as follows:

Hypoxic Trigger: The 4-nitroimidazole (B12731) portion of the molecule serves as the hypoxia-selective "trigger." researchgate.net It is designed to be relatively inert in normal, well-oxygenated tissues. However, within the hypoxic microenvironment of a solid tumor, this group is expected to undergo bioreductive activation. nih.govresearchgate.net

Research into compounds with this architecture is part of a broader effort to develop bioreductive drugs, or "hypoxia-selective cytotoxins," that can specifically target and eliminate therapy-resistant hypoxic cancer cells. researchgate.net The synthesis and evaluation of various nitroimidazole derivatives, including those linked to other chemical scaffolds, is an active area of research aimed at identifying molecules with high biological potential against cancer and microbial infections. nih.govresearchgate.netmdpi.com The structure of this compound represents a targeted effort to harness the principles of bioreductive activation for therapeutic benefit.

Research Data on Related Nitroimidazole Derivatives

To illustrate the research context, the following table summarizes findings for various synthesized nitroimidazole derivatives, highlighting their evaluated biological activities.

| Derivative Class | Target Activity | Research Findings Summary |

| Thiosemicarbazide (B42300) Derivatives | Antibacterial | Showed varied activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 1000 µg/mL. nih.govmdpi.com |

| Hydrazone Derivatives | Anticancer | Two derivatives demonstrated moderate anticancer activity against tested cell lines. nih.govmdpi.com |

| Aryl Piperazine (B1678402) Derivatives | Anticancer | Compound 17 (a tetrazole derivative) was the most potent, inhibiting various human cancer cell lines in the low micromolar range. researchgate.net |

| 2-Nitroimidazoles (Doranidazole) | Radiosensitizing, Cytotoxic | Potentiates radiation-induced DNA damage in hypoxic glioma stem cells and shows radiation-independent cytotoxicity by inducing ferroptosis. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitroimidazol-1-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c13-8-3-1-2-7(4-8)11-5-9(10-6-11)12(14)15/h1-6,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBXJISOABTWPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)N2C=C(N=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Characterization in Research

Spectroscopic Analysis for Compound Identification and Purity

Spectroscopic methods are indispensable for probing the molecular structure of 3-(4-Nitroimidazol-1-yl)phenol. Each technique provides unique insights into the compound's atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the phenol (B47542) and nitroimidazole rings. The phenolic hydroxyl proton (-OH) typically appears as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration (usually in the 4-7 ppm range). libretexts.orgresearchgate.net The aromatic protons of the phenol ring will show complex splitting patterns in the aromatic region (approximately 6.8-7.5 ppm). Due to the meta-substitution, one would expect to see four distinct signals for these protons. vaia.com For the 4-nitroimidazole (B12731) ring, two singlets are anticipated in the downfield region (typically >7.5 ppm), corresponding to the protons at the C2 and C5 positions. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum for this compound would show signals for each unique carbon atom. The carbon bearing the hydroxyl group (C-OH) on the phenol ring is expected to resonate around 155-160 ppm. libretexts.org The other aromatic carbons of the phenol ring will appear in the 105-135 ppm range. The carbons of the 4-nitroimidazole ring are expected at approximately 120-150 ppm, with the carbon atom bearing the nitro group (C-NO₂) being significantly deshielded. chemicalbook.com

2D NMR (HSQC, HMBC): Heteronuclear Single Quantum Coherence (HSQC) experiments would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C spectra. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal longer-range couplings between protons and carbons (typically over 2-3 bonds), providing crucial information for connecting the phenolic and nitroimidazole rings through the C-N bond.

Expected ¹H and ¹³C NMR Data This table presents expected chemical shift ranges based on analogous structures. Actual experimental values may vary.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Phenolic -OH | 4.0 - 7.0 (broad s) | - |

| Phenol Ar-H | 6.8 - 7.5 (m) | 105 - 135 |

| Phenol Ar-C-OH | - | 155 - 160 |

| Phenol Ar-C-Im | - | ~140 |

| Imidazole (B134444) H-2 | > 7.5 (s) | ~135-145 |

| Imidazole H-5 | > 7.5 (s) | ~120-130 |

| Imidazole C-2 | - | ~135-145 |

| Imidazole C-4 | - | ~145-155 |

| Imidazole C-5 | - | ~120-130 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

For this compound, the IR spectrum would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with its broadness resulting from hydrogen bonding. youtube.com The presence of the aromatic rings would be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net The nitro group (NO₂) would exhibit strong, characteristic asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net Vibrations associated with the imidazole ring (C=N and C-N stretching) typically appear in the 1400-1650 cm⁻¹ range. researchgate.net

Expected IR Absorption Bands This table presents expected absorption ranges. Actual experimental values may vary.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenol O-H | Stretching, H-bonded | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 (sharp) |

| Aromatic C=C | Stretching | 1450 - 1600 (multiple bands) |

| Nitro N=O | Asymmetric Stretching | 1500 - 1560 (strong) |

| Nitro N=O | Symmetric Stretching | 1300 - 1370 (strong) |

| Imidazole C=N | Stretching | 1400 - 1650 |

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, thereby determining its molecular weight and offering clues to its structure.

In Electron Ionization Mass Spectrometry (EIMS), this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the exact molecular formula (C₉H₇N₃O₃).

The fragmentation pattern is often diagnostic. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (a loss of 46 mass units) and NO (a loss of 30 mass units). nih.govelsevierpure.com The molecule could also fragment at the bond connecting the two rings. youtube.com

Expected Mass Spectrometry Fragments Based on the molecular formula C₉H₇N₃O₃ (Molecular Weight: 205.17 g/mol )

| Ion | m/z (Mass/Charge) | Identity |

| [M]⁺ | 205 | Molecular Ion |

| [M - NO₂]⁺ | 159 | Loss of nitro group |

| [M - NO - CO]⁺ | 147 | Loss of nitro and carbonyl groups |

| [C₆H₅O]⁺ | 93 | Phenoxy fragment |

| [C₃H₂N₃O₂]⁺ | 112 | Nitroimidazole fragment |

UV-Visible spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption maxima (λ_max) resulting from π→π* transitions within the aromatic phenol and nitroimidazole rings.

Phenol itself typically shows an absorption maximum around 275 nm. docbrown.info The presence of the nitro group, a strong chromophore, and its conjugation with the imidazole and phenyl rings, is expected to cause a bathochromic (red) shift, moving the absorption to longer wavelengths. docbrown.inforsc.org For instance, 3-nitrophenol (B1666305) exhibits a second λ_max at 340 nm, which extends into the visible region. docbrown.info The exact position of the absorption bands would also be sensitive to the solvent polarity and the pH of the solution, as deprotonation of the phenolic hydroxyl group to a phenolate (B1203915) ion alters the electronic structure and typically results in a significant red shift. nih.govresearchgate.netresearchgate.net

Crystallographic Studies

Crystallographic studies provide the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound must first be grown. If successful, the analysis would provide precise atomic coordinates.

Analysis of Molecular Conformation and Torsion Angles

Computational modeling studies, such as those employing Density Functional Theory (DFT), are often used to predict the most stable conformation and the associated torsion angles. These studies can reveal the energy landscape of rotation around the central bond, indicating the preferred spatial orientation of the two ring systems.

Table 1: Representative Torsion Angles in Related Nitroimidazole Derivatives

| Compound | Dihedral Angle (°) between Imidazole and Phenyl Ring | Reference |

| 1-(2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol | 42.51 and 39.36 (for two molecules in the asymmetric unit) | |

| 3-Methyl-4-nitrophenol | 14.4 (between nitro group and benzene (B151609) ring) |

Note: This table provides data for structurally related compounds to illustrate the range of observed torsion angles. Specific data for this compound is not available in the cited literature.

Intermolecular Interactions and Crystal Packing

The way individual molecules of this compound arrange themselves in a solid state is governed by a network of intermolecular forces. These interactions dictate the crystal packing and influence physical properties such as melting point and solubility.

The presence of a hydroxyl (-OH) group on the phenol ring and a nitro (-NO2) group on the imidazole ring suggests the potential for strong hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors. These hydrogen bonds are expected to play a dominant role in the crystal lattice.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for confirming the empirical formula of a newly synthesized compound. For this compound, with the molecular formula C₉H₇N₃O₃, the theoretical elemental composition can be calculated.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 52.70 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 3.45 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 20.50 |

| Oxygen | O | 16.00 | 3 | 48.00 | 23.40 |

| Total | 205.19 | 100.00 |

Experimental elemental analysis would be expected to yield values closely corresponding to these theoretical percentages, thereby verifying the compound's identity and purity.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

No specific DFT studies for 3-(4-Nitroimidazol-1-yl)phenol are available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Specific HOMO-LUMO energy values and the corresponding energy gap for this compound have not been reported in published research.

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping data for this compound is not available.

Natural Bond Orbital (NBO) Analysis

There are no specific NBO analysis findings for this compound in the current scientific literature.

Thermodynamic Properties

Calculated thermodynamic properties for this compound are not documented in the available research.

Molecular Dynamics (MD) Simulations

No molecular dynamics simulation studies specifically focused on this compound have been published.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is widely used to understand the structural basis of molecular recognition and to screen virtual libraries of compounds for potential drug candidates. For the 4-nitroimidazole (B12731) class of compounds, molecular docking has been instrumental in exploring their interactions with various biological targets, particularly in the context of anticancer research. researchgate.netresearchgate.net

Studies on newly synthesized 4-nitroimidazole derivatives frequently employ molecular docking to rationalize their biological activity. elsevierpure.comnih.gov For instance, docking investigations on piperazine-tagged imidazole (B134444) derivatives have revealed that these compounds can bind with high affinity to the hydrophobic pockets and establish polar contacts within the active sites of protein targets. researchgate.netelsevierpure.comaabu.edu.jo These computational results help to explain the potent anticancer activities observed in experimental assays against various human cancer cell lines. researchgate.netnih.gov

Ligand-Protein Binding Interactions and Mechanisms

The biological activity of nitroimidazoles is intrinsically linked to their unique mechanism of action, which often involves reductive activation under hypoxic (low oxygen) conditions. nih.gov This process is a key aspect of their ligand-protein interactions.

Reductive Activation: The nitro group (-NO2) of the imidazole ring can be reduced by cellular enzymes, such as nitroreductases, to form highly reactive species like nitroso, hydroxylamine (B1172632), and amine derivatives. nih.govnih.gov These reactive intermediates can then form covalent bonds with cellular macromolecules, including proteins and DNA. nih.gov Studies on 5-nitroimidazoles have shown that this reductive activation requires four electrons to form a hydroxylamine intermediate, which then engages in nucleophilic attack, often at the C4 position of the imidazole ring, leading to covalent adducts with proteins. nih.gov

Non-Covalent Interactions: Before covalent modification can occur, and in cases where it does not, non-covalent interactions guide the ligand into the active site of the target protein. Molecular docking studies on various 4-nitroimidazole derivatives consistently highlight the importance of several types of interactions:

Hydrophobic Interactions: The aromatic rings of the imidazole and, in the case of the title compound, the phenol (B47542) moiety, often engage in hydrophobic interactions with non-polar amino acid residues in the protein's binding pocket.

Hydrogen Bonding: The nitro group and the phenolic hydroxyl group are potential hydrogen bond donors and acceptors, allowing for specific interactions with polar amino acid residues. Docking studies of potent nitroimidazole-triazole hybrids have shown hydrogen bond formation with residues such as Asp58 in the human estrogen receptor.

Polar Contacts: In addition to hydrogen bonds, other polar contacts with amino acids like His231 contribute to the binding affinity and stability of the ligand-receptor complex.

The specific proteins targeted by nitroimidazoles can vary, but studies have identified enzymes critical to cellular metabolism and stress response, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and glutathione S-transferase P (GSTP1), as targets for covalent modification under hypoxic conditions. nih.gov

Structural Insights into Receptor-Ligand Complexes

Structural biology and computational modeling provide critical insights into the three-dimensional arrangement of ligand-receptor complexes. mdpi.com These insights are fundamental for understanding the basis of a drug's efficacy and for rational drug design. By visualizing the docked pose of a ligand, researchers can understand why certain structural features enhance or diminish activity.

The specific amino acid residues that form the binding cavity.

The precise distances and geometries of hydrogen bonds and other polar interactions.

The conformational changes that may occur in the protein or the ligand upon binding. acs.org

This structural information allows for the rational design of new derivatives with improved binding affinity and selectivity. For instance, if a particular region of the binding pocket is unoccupied, medicinal chemists can design analogs with additional functional groups to form favorable interactions in that space, potentially leading to more potent compounds.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

Structure-Activity Relationship (SAR) studies aim to identify the relationships between a molecule's two-dimensional chemical structure and its biological activity. youtube.com This is achieved by systematically modifying parts of a lead compound and observing how these changes affect its potency. Structure-Property Relationship (SPR) extends this concept to physicochemical properties.

For nitroimidazoles, extensive SAR studies have been conducted, particularly for their antitubercular and anticancer activities. nih.govresearchgate.netbrieflands.com These studies have established several key structural requirements for activity:

Position of the Nitro Group: The position of the nitro group on the imidazole ring is a critical determinant of activity. For antitubercular agents, 4-nitroimidazoles like PA-824 exhibit activity against both aerobic and anaerobic Mycobacterium tuberculosis, whereas 5-nitroimidazoles are typically active only against anaerobic bacteria. nih.gov The nitro group itself is essential for the activity of all such compounds. nih.gov

Side Chains and Substituents: The nature of the substituent attached to the imidazole core significantly modulates activity. For antitubercular 4-nitroimidazoles, a lipophilic side chain is required for both aerobic and anaerobic activity. nih.gov In contrast, adding a similar lipophilic tail to a 5-nitroimidazole core does not confer aerobic activity, highlighting a clear distinction in the SAR between the two isomers. nih.gov

Heterocyclic Modifications: In bicyclic nitroimidazoles, atoms within the fused ring system are also crucial. For example, an oxygen atom at the 2-position of the imidazole ring was initially thought to be required for aerobic antitubercular activity, though later studies showed that substituting it with nitrogen or sulfur could yield equipotent analogs. nih.gov

| Structural Feature | Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Nitro Group Position | 4-Nitro vs. 5-Nitro | Determines aerobic vs. anaerobic specificity in antitubercular agents. | nih.gov |

| Lipophilic Side Chain | Removal of side chain from 4-nitroimidazole | Results in a complete loss of aerobic and anaerobic activity. | nih.gov |

| 2-Position Heteroatom | Replacement of oxygen with nitrogen or sulfur in bicyclic 4-nitroimidazoles | Can result in equipotent antitubercular compounds. | nih.gov |

| Core Structure | Presence of the nitro group | Generally required for the biological activity of this class. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that develops mathematical models to correlate the chemical structure of compounds with their biological activity. These models use calculated molecular descriptors to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. biolscigroup.us

For nitroaromatic compounds, QSAR models have been successfully developed to predict various toxicological endpoints. nih.gov These models often use a combination of physicochemical and quantum chemistry descriptors to achieve high predictive accuracy. For example, a QSAR model developed for a series of bicyclic nitroimidazoles with antitubercular activity used four features to rationalize their Minimum Inhibitory Concentration (MIC) values, achieving a correlation coefficient of 0.96 for the training set. nih.gov Such models can provide valuable insights into the mechanisms of action; for instance, QSAR studies on nitroaromatic mutagenicity suggest that the effect incorporates molecular transport, interaction with macromolecules, and nitroreduction. nih.gov

Physicochemical Descriptors (e.g., ClogP, PSA)

Physicochemical descriptors are numerical values that quantify various properties of a molecule, such as its lipophilicity, size, and polarity. These properties are critical as they govern a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

ClogP (Calculated LogP): This value represents the logarithm of the partition coefficient between n-octanol and water, serving as a key measure of a molecule's lipophilicity (hydrophobicity). Lipophilicity influences how a compound permeates biological membranes and can be correlated with in vivo toxicity. nih.gov While calculated ClogP values are commonly used, it is noted that there can be errors when comparing them to experimentally measured logD values. nih.gov

PSA (Polar Surface Area): PSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes. Compounds with higher PSA are generally more polar and less able to cross the blood-brain barrier. Antibacterial drugs often exhibit higher PSA compared to typical human-targeted drugs. nih.gov

The combination of ClogP and PSA is often used in drug design rules. For example, the "3/75 rule" suggests that compounds with a ClogP greater than 3 and a TPSA (Topological Polar Surface Area) less than 75 Ų are more likely to exhibit toxicity. nih.gov

| Compound | Molecular Formula | Molecular Weight (g/mol) | ClogP | Topological PSA (Ų) |

|---|---|---|---|---|

| This compound | C₉H₇N₃O₃ | 205.17 | 1.58 | 89.13 |

| Metronidazole | C₆H₉N₃O₃ | 171.15 | -0.02 | 81.85 |

| Misonidazole | C₇H₁₀N₄O₄ | 214.18 | -0.43 | 111.45 |

| PA-824 (Pretomanid) | C₁₄H₁₂F₃N₃O₅ | 371.26 | 1.61 | 96.99 |

Note: Physicochemical properties are calculated values from chemical informatics software and may vary slightly between different prediction algorithms.

Mechanistic Research in Biological Systems Non Clinical Focus

Investigations of Nitro Group Bioreduction in Cellular Models

There is a lack of specific studies investigating the bioreduction of the nitro group of 3-(4-Nitroimidazol-1-yl)phenol in cellular models. Research on analogous compounds suggests that this process is fundamental to their biological action.

While nitroreductases, a family of enzymes, are known to metabolize nitroaromatic compounds, their specific role in the metabolism of this compound has not been documented. Studies on other nitroimidazoles have identified various nitroreductases, such as the E. coli nfsB gene product, as key players in their activation smolecule.com. These enzymes catalyze the reduction of the nitro group to a hydroxylamine (B1172632), a critical step in generating a cytotoxic effect smolecule.com. The metabolism of different nitroimidazole drugs can be mediated by various bacterial and human nitroreductases, including those from Haemophilus influenzae and human cytochrome P450 reductase semanticscholar.orgnih.govnih.gov. However, no studies were found that specifically measure the interaction of this compound with these or other nitroreductases.

The bioreduction of nitroimidazoles is known to produce a cascade of reactive intermediates, including nitroso derivatives and hydroxylamines researchgate.net. These intermediates are considered the active forms responsible for the compound's biological effects. For some 5-nitroimidazoles, the formation of a hydroxylamine intermediate via a four-electron reduction has been implicated in their mechanism of action nih.gov. Despite the general understanding of this process for the broader compound class, the specific reactive intermediates formed from this compound have not been identified or characterized in the scientific literature.

The cytotoxic effects of activated nitroimidazoles are often attributed to the covalent binding of their reactive metabolites to cellular macromolecules like DNA and proteins nih.gov. This interaction can lead to DNA damage and protein dysfunction, ultimately causing cell death. For instance, reduced forms of some nitroimidazoles have been shown to cause DNA damage, and a correlation exists between their reduction potential and the extent of this damage nih.gov. However, there are no specific studies available that demonstrate or characterize the interaction of activated this compound with DNA or proteins in model systems.

Exploration of Hypoxia-Selective Activation in Research Models

The selective activation of nitroimidazoles in hypoxic conditions is a hallmark of this class of compounds and the basis for their use as markers for tumor hypoxia nih.govnih.gov. This selectivity arises because, in the presence of oxygen, the initially formed nitro radical anion is rapidly re-oxidized back to the parent compound, preventing the formation of cytotoxic intermediates.

Nitroimidazoles are widely explored as probes to detect hypoxic regions in tumors nih.gov. Their activation under low oxygen leads to their trapping within hypoxic cells, a phenomenon that can be detected using imaging techniques like Positron Emission Tomography (PET) when the probe is radiolabeled nih.gov. While this compound possesses the necessary chemical moieties—a nitroimidazole core—for potential use as a hypoxia-activated probe, no research could be found that has developed or tested it for this purpose.

The activity of nitroimidazole-based compounds is critically dependent on the cellular oxygen concentration. For many 2-nitroimidazoles, their reduction and subsequent cellular binding are significantly inhibited by the presence of oxygen nih.govnih.gov. Studies with compounds like EF5 have quantified this relationship, showing that binding increases dramatically as oxygen levels fall below a certain threshold nih.govnih.gov. This oxygen-dependent activity is central to their selective toxicity towards hypoxic cells. Regrettably, no data is available in the literature that specifically examines the oxygen concentration dependence of this compound's activity or metabolism.

Modulation of Enzyme Activity in In Vitro and Cell-Based Assays

The study of how this compound modulates enzyme activity is a key area of non-clinical research. These investigations, conducted in controlled laboratory settings such as in vitro and cell-based assays, provide foundational knowledge on the compound's biological potential.

Enzyme Inhibition Mechanisms

Research into compounds structurally related to this compound suggests that the nitroimidazole moiety is crucial for its biological activity. smolecule.com This chemical group is known to be a key player in the radiosensitizing effects of these types of compounds, particularly in hypoxic (low oxygen) conditions. smolecule.com While direct mechanistic studies on this compound's inhibition of specific enzymes are not detailed in the available literature, the presence of the nitro group allows it to accept electrons, a process that can lead to the generation of reactive radical species. These reactive intermediates can then interact with and inactivate key enzymes within cells.

Interactions with Specific Protein Targets

The biological effects of this compound are predicated on its interaction with specific protein targets. The phenolic and nitroimidazole components of its structure contribute to its ability to bind to proteins. smolecule.com In broader studies of similar compounds, the nitroimidazole group has been shown to be instrumental in targeting proteins within hypoxic environments, a characteristic exploited in cancer therapy research. smolecule.com The specific protein binding partners of this compound itself, however, are not extensively documented in current research.

Cellular Responses in Model Systems (Excluding Cytotoxicity/Therapeutic Efficacy)

Understanding the cellular responses to this compound in various model systems is crucial for elucidating its mechanism of action, independent of its direct therapeutic effects.

Effects on Cellular Pathways in Research Models

The introduction of this compound to cellular models can trigger a range of responses. Compounds with a nitroimidazole structure are known to be bioreductively activated in hypoxic cells. smolecule.com This process can lead to the formation of reactive intermediates that can induce cellular stress and activate specific signaling pathways. For instance, the presence of such compounds can lead to modifications of cellular macromolecules, which in turn can trigger stress-response pathways. The specific pathways modulated by this compound are a subject for further detailed investigation.

Studies in 2D and 3D In Vitro Culture Models

At present, specific studies detailing the use of this compound in 2D and 3D in vitro culture models are not available in the public research domain.

Gene Expression and Proteomic Studies in Research Models

Comprehensive gene expression and proteomic studies specifically focused on the effects of this compound in research models have not been identified in the available literature. Such studies would be invaluable in providing a broader understanding of the cellular machinery affected by this compound.

Advanced Research Applications and Probes

Development as Chemical Probes for Biological Research

The unique chemical architecture of 3-(4-Nitroimidazol-1-yl)phenol, featuring both a phenolic hydroxyl group and a nitroimidazole ring, makes it a versatile candidate for the development of chemical probes. smolecule.com Its reactivity allows it to serve as an effective probe in various biochemical studies, with particular relevance in the investigation of hypoxic environments. smolecule.com

Hypoxia Imaging Probes in Preclinical Models

The nitroimidazole core of the compound is central to its application as a hypoxia probe. Hypoxia, a condition of low oxygen concentration, is a characteristic feature of solid tumors and is linked to poor prognosis and treatment resistance. nih.gov Nitroimidazole-based compounds are selectively activated under hypoxic conditions. The mechanism relies on the reduction of the nitro group (—NO₂) by cellular reductases. In the presence of normal oxygen levels, the resulting radical anion is rapidly re-oxidized back to the parent compound. However, in low-oxygen environments, the reduction proceeds further, generating reactive intermediates that covalently bind to intracellular macromolecules, effectively trapping the probe within hypoxic cells. nih.gov

This principle has been widely applied in the development of Positron Emission Tomography (PET) tracers for non-invasive, three-dimensional visualization of tumor hypoxia. nih.gov Numerous 2-nitroimidazole-based tracers have been developed, validated, and quantified in preclinical studies, demonstrating their reliability in representing and monitoring tumor hypoxia. nih.govnih.gov These probes are crucial tools in preclinical research for understanding tumor biology, stratifying subjects for hypoxia-targeted therapies, and monitoring treatment response. nih.govgoogle.com

Bioorthogonal Chemistry Applications

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov While this compound itself is not a classical bioorthogonal reagent, its phenolic group offers a potential handle for bioorthogonal-type conjugation reactions.

A notable strategy involves the reaction of phenols with 4-phenyl-1,2,4-triazole-3,5-dione (PTAD) and its derivatives. This reaction is highly selective for the phenolic side chains of tyrosine residues in proteins and peptides. researchgate.netmdpi.com Researchers have investigated the electronic effects of substituents on PTAD derivatives to optimize their stability and reactivity for bioconjugation. researchgate.net This approach allows for the site-specific labeling of biomolecules, enabling the attachment of the nitroimidazole moiety to a protein or other biological vector. Such a strategy could be employed to deliver the this compound core to specific biological targets for imaging or therapeutic research purposes.

Exploration in Materials Science Research

The structural characteristics of this compound, including its aromatic systems and polar functional groups, suggest its potential for applications in materials science. smolecule.com The presence of both an electron-donating phenol (B47542) group and an electron-withdrawing nitroimidazole group creates a donor-π-acceptor (D-π-A) type structure, which is often associated with interesting electronic and optical properties.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property crucial for applications in photonics and optoelectronics, such as optical switching and data storage. semanticscholar.org Organic molecules with extended π-conjugation and D-π-A frameworks are prime candidates for NLO materials. semanticscholar.orgnih.gov

While direct NLO measurements for this compound are not extensively documented, studies on structurally related compounds provide strong evidence of its potential. For instance, research on other imidazole-phenol derivatives, such as 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, has demonstrated significant NLO properties. semanticscholar.orgresearchgate.net Experimental investigations using the Z-scan technique on this related compound revealed a high third-order nonlinear susceptibility, indicating its potential as an NLO material. semanticscholar.orgresearchgate.net The NLO response in these molecules arises from intramolecular charge transfer from the electron-donating phenol to the electron-accepting portion of the molecule, facilitated by the π-conjugated system. semanticscholar.org Given these precedents, this compound is a promising candidate for further investigation in the field of NLO materials.

Table 1: Nonlinear Optical Properties of a Structurally Related Imidazole-Phenol Compound Data for 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

| Property | Value | Reference |

|---|---|---|

| Nonlinear Absorption Coefficient (β) | 4.044 × 10⁻¹ cmW⁻¹ | semanticscholar.orgresearchgate.net |

| Nonlinear Refractive Index (n₂) | 2.89 × 10⁻⁶ cm²W⁻¹ | semanticscholar.orgresearchgate.net |

Covalent Modifications and Adduct Formation in Research

A key feature of nitroimidazoles in biological research is their ability to form covalent adducts under hypoxic conditions. nih.gov As described for hypoxia probes (Section 6.1.1), the reductive activation of the nitro group leads to the formation of highly reactive species. These intermediates readily react with nucleophilic residues in nearby biomolecules, particularly the thiol groups (-SH) in cysteine-containing proteins. nih.govnih.gov

This covalent binding is the basis for the diagnostic use of related nitroimidazole compounds like Pimonidazole, where the resulting adducts are detected using specific antibodies in techniques such as immunohistochemistry and ELISA. nih.gov The reaction can involve the displacement of the nitro group as nitrite (B80452) or the displacement of another leaving group on the imidazole (B134444) ring by cellular thiols, a reaction that can be catalyzed by enzymes like glutathione-S-transferases. nih.gov This ability to form stable, covalent adducts specifically in low-oxygen environments makes this compound a valuable tool for identifying and studying hypoxic cells in preclinical research models.

Conjugation Strategies for Enhanced Research Utility

To enhance the utility of this compound, researchers can employ various conjugation strategies to attach it to other molecules, such as targeting ligands, polymers, or reporter groups. The phenolic hydroxyl group serves as a convenient handle for such chemical modifications. nih.gov

One advanced strategy is the previously mentioned PTAD-tyrosine conjugation, which provides a highly selective method for linking a PTAD-functionalized molecule to a phenol-containing target. researchgate.netmdpi.com By first modifying this compound to carry a PTAD-reactive partner, or by modifying a targeting molecule with PTAD to react with the phenol of the core compound, a stable conjugate can be formed. Such strategies broaden the applicability of the nitroimidazole core, allowing it to be incorporated into more complex molecular systems designed for specific research questions, such as targeted drug delivery or multimodal imaging. researchgate.net

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies

The advancement of synthetic organic chemistry offers new pathways to produce 3-(4-Nitroimidazol-1-yl)phenol and its derivatives with greater efficiency, selectivity, and sustainability. Future research is trending towards sophisticated catalytic systems and innovative reaction designs.

Advanced Csp²–H Functionalization: Traditional syntheses often involve multi-step processes. Emerging research focuses on the direct Csp²–H functionalization of unprotected phenols. nih.gov This approach, utilizing transition-metal catalysis, photocatalysis, or electro-assistance, allows for the direct attachment of various functional groups to the phenol (B47542) ring in a more atom-economical manner. nih.gov Methodologies like gold-catalyzed para-C–H bond functionalization with diazo-compounds represent a significant step forward. nih.gov

Benzannulation Strategies: For the construction of the phenolic component, unique benzannulation strategies are being developed. A metal-mediated formal [2+2+1+1] cycloaddition of alkynes and carbon monoxide provides a regioselective method for the de novo synthesis of densely functionalized phenols, offering a versatile route to complex precursors of the target molecule. researchgate.net

These novel methodologies promise to accelerate the discovery and development of derivatives of this compound by providing more efficient and versatile synthetic routes.

Advanced Computational Modeling

Computational chemistry has become an indispensable tool for predicting the biological activity and mechanism of action of nitroimidazole-based compounds, guiding the synthesis of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are being developed to predict the effectiveness of nitroimidazole compounds for various applications, such as radiosensitization. jst.go.jpsemanticscholar.org These models use molecular descriptors to establish a mathematical relationship between the chemical structure and biological activity, facilitating the design of new compounds with enhanced properties. jst.go.jp For instance, 3D-QSAR models for antitubercular nitroimidazoles have provided insights into the structural requirements for high affinity and good cell wall permeability. nih.govmdpi.com

Molecular Docking and Dynamics Simulations: Molecular docking studies are employed to investigate the binding interactions between nitroimidazole derivatives and their biological targets. nih.govaabu.edu.joelsevierpure.com For example, docking has been used to study the binding of novel nitroimidazoles to the active sites of enzymes like deazaflavin-dependent nitroreductase (Ddn) and topoisomerase IV. nih.govnih.gov These studies are often complemented by molecular dynamics (MD) simulations to assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the molecular interactions. nih.govresearchgate.netnih.gov

Density Functional Theory (DFT) Studies: DFT is used to characterize the electronic structure of imidazole (B134444) and nitroimidazole derivatives. nih.gov These calculations help in understanding the redox properties of the molecules, which are crucial for their biological mechanism of action, particularly their activation under hypoxic conditions.

The following table summarizes key computational approaches being applied to nitroimidazole research.

Table 1: Advanced Computational Modeling Techniques in Nitroimidazole Research| Computational Technique | Application in Research | Key Insights |

|---|---|---|

| QSAR | Predicting biological activity (e.g., radiosensitization, antitubercular) | Identifies key structural features that correlate with potency and efficacy. jst.go.jpnih.gov |

| Molecular Docking | Simulating binding modes with protein targets | Elucidates specific interactions (e.g., hydrogen bonds, hydrophobic contacts) in the active site. nih.govelsevierpure.com |

| MD Simulations | Assessing the stability of ligand-protein complexes | Provides information on the dynamic behavior and stability of the compound within the binding pocket. nih.govnih.gov |

| DFT Studies | Characterizing electronic structure and redox properties | Helps understand the mechanism of reductive activation, crucial for the activity of nitroaromatics. nih.gov |

These computational methods are accelerating the drug discovery process by enabling a more rational design of new derivatives of this compound.

Integration with High-Throughput Screening for Research Leads

High-throughput screening (HTS) is a key strategy in modern drug discovery that allows for the rapid testing of large libraries of chemical compounds for a specific biological activity. The integration of HTS with libraries of nitroimidazole derivatives, including structures related to this compound, is a promising avenue for identifying new lead compounds.

Phenotypic screening, a type of HTS, involves testing compounds for their ability to produce a desired effect in a cellular or whole-organism model, without prior knowledge of the specific molecular target. nih.gov This approach is particularly valuable for identifying compounds with novel mechanisms of action. For example, a library of nitroaromatic compounds could be screened for activity against various pathogenic microbes, leading to the identification of hits that can then be optimized for potency and selectivity. nih.gov The use of HTS can significantly reduce the time and cost associated with the early stages of drug discovery.

Exploration of Unconventional Biological Targets in Research Models

While nitroimidazoles are well-known for their antimicrobial activity, which is often attributed to DNA damage following reductive activation, current research is uncovering more specific and unconventional biological targets. mdpi.comresearchgate.net This expands the potential therapeutic applications of compounds like this compound.

Enzyme Inhibition: Studies have shown that nitroimidazole derivatives can act as inhibitors of specific enzymes crucial for pathogen survival.

NADH-Fumarate Reductase: This enzyme, found in some parasites, has been identified as a potential target for nitroimidazoles. nih.gov

Deazaflavin-Dependent Nitroreductase (Ddn): This enzyme is responsible for activating bicyclic nitroimidazoles like pretomanid, making it a key target in Mycobacterium tuberculosis. nih.govresearchgate.net

Topoisomerase IV: Recent research using chemical proteomics identified topoisomerase IV as a direct target for certain indolin-2-one nitroimidazole hybrids, revealing a dual mode of action independent of nitroreductase activation. nih.gov

Carbonic Anhydrase IX (CA IX): New classes of CA IX inhibitors containing a nitroimidazole fragment have been synthesized and tested, showing potential for cancer therapy. mdpi.com

Targeting Specific Pathways: The selective toxicity of some nitroaromatic compounds is attributed to the presence of specific parasitic bioactivating enzymes, like bacterial-type I nitroreductases, which are absent in the mammalian host. nih.gov This allows for the development of drugs that are selectively activated within the target pathogen, minimizing host toxicity.

The identification of these novel targets opens up new avenues for designing next-generation nitroimidazole-based therapeutics with improved specificity and efficacy.

Development of Next-Generation Chemical Probes

The inherent properties of the nitroimidazole moiety make it an excellent scaffold for the development of chemical probes, particularly for studying and imaging cellular hypoxia. nih.gov The nitro group can be bioreductively activated under low-oxygen conditions, leading to the covalent binding and trapping of the molecule within hypoxic cells. nih.govnih.gov

Hypoxia-Responsive Fluorescent Probes: Researchers are designing activatable fluorescent probes where a nitroimidazole group acts as a quencher. nih.gov In a reductive (hypoxic) environment, the nitro group is reduced, leading to the release of the quencher and subsequent activation of the fluorescent signal. nih.gov For example, 2-nitroimidazole-1,8-naphthalimide conjugates have been synthesized to act as fluorescent probes for detecting reductive stress in cells. rsc.org

Probes for PET and SPECT Imaging: The nitroimidazole core can be attached to radioisotopes for use in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. nih.gov These radiolabeled probes accumulate in hypoxic tissues, allowing for non-invasive visualization of hypoxic regions in tumors, which is crucial for therapy planning. nih.govopenmedscience.com

Activity-Based Protein Profiling (ABPP): Tailored nitroimidazole probes can be synthesized for use in ABPP, a chemical proteomics technique used for direct target discovery in living cells. nih.gov This approach has been successful in identifying novel protein targets for this class of compounds. nih.gov

The design of these sophisticated chemical tools is crucial for advancing our understanding of the roles of hypoxia in disease and for discovering new drug targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Nitroimidazol-1-yl)phenol?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between a nitroimidazole derivative and a phenolic precursor. For example, bromoacetylphenol derivatives can react with 4-nitroimidazole under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to form the target compound . Purification via column chromatography (silica gel, eluent: CHCl₃/MeOH) and recrystallization improves yield. Key characterization includes H/C NMR to confirm imidazole-phenol linkage and IR spectroscopy to verify nitro (NO₂) stretching vibrations (~1520 cm) .

Q. How is the purity and structural integrity of this compound validated experimentally?

- Methodological Answer : Purity is assessed using reverse-phase HPLC (C18 column, isocratic elution with acetonitrile/water) to detect impurities. Structural confirmation employs mass spectrometry (ESI-MS) for molecular ion peaks and X-ray crystallography (using SHELX software for refinement) to resolve bond angles and hydrogen-bonding networks, critical for understanding supramolecular interactions .

Q. What spectroscopic techniques are essential for characterizing nitroimidazole-phenol derivatives?

- Methodological Answer :

- H NMR : Identifies aromatic proton environments (e.g., imidazole protons at δ 7.5–8.5 ppm, phenolic protons at δ 5.0–6.0 ppm).

- IR Spectroscopy : Detects nitro group asymmetrical/symmetrical stretches (~1520 and ~1350 cm) and phenolic O–H stretches (~3300 cm).

- UV-Vis : Monitors π→π* transitions in the nitroimidazole ring (λ~270–320 nm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize dehalogenation during synthesis?

- Methodological Answer : Dehalogenation side reactions (e.g., loss of nitro groups) are mitigated by replacing palladium-based catalysts with Raney nickel during hydrogenation steps, as demonstrated in imidazole synthesis studies. Solvent choice (aqueous vs. ethanol) and controlled reaction times (4–6 hours at 45°C) further suppress undesired pathways .

Q. What computational approaches predict the bioactivity of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) and density functional theory (DFT) calculations model interactions with biological targets (e.g., enzymes like indoleamine 2,3-dioxygenase). Docking studies compare binding poses with known inhibitors (e.g., 3-(1H-imidazol-4-yl)phenol derivatives), while DFT analyzes electron density maps to identify reactive sites (e.g., nitro group electrophilicity) .

Q. How does the nitro group influence the compound’s electrochemical properties?

- Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF with 0.1 M TBAPF₆) reveals reduction peaks corresponding to nitro (NO₂→NHOH) at ~-0.8 V vs. Ag/AgCl. Comparative studies with non-nitro analogues show enhanced redox activity, suggesting utility in sensor applications or prodrug activation .

Q. What strategies resolve crystallographic disorder in nitroimidazole-phenol derivatives?

- Methodological Answer : High-resolution X-ray data (λ = 0.71073 Å, Mo-Kα) combined with SHELXL refinement (TWIN/BASF commands) address twinning or positional disorder. Hydrogen-bonding networks (O–H⋯N, ~2.8 Å) stabilize crystal packing, as seen in related imidazole structures .

Q. How do substituents on the phenyl ring affect stability under physiological conditions?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring identifies degradation products. Nitroimidazole derivatives with electron-withdrawing groups (e.g., -NO₂) show slower hydrolysis compared to electron-donating substituents, attributed to reduced nucleophilic attack on the imidazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.